

An In-depth Technical Guide to 6-Aminopyridine-2-carbaldehyde

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Compound of Interest

Compound Name: 2-Amino-6-pyridinecarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-aminopyridine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

6-Aminopyridine-2-carbaldehyde is a pyridine derivative featuring both an amino and a carbaldehyde functional group. Its IUPAC name is 6-aminopyridine-2-carbaldehyde[1].

Table 1: Physicochemical Properties of 6-Aminopyridine-2-carbaldehyde

Property	Value	Source
IUPAC Name	6-aminopyridine-2-carbaldehyde	[1]
Synonyms	2-Amino-6-pyridinecarboxaldehyde, 6-aminopicolinaldehyde	[1]
CAS Number	332884-35-2	[1]
Molecular Formula	C ₆ H ₆ N ₂ O	[1]
Molecular Weight	122.12 g/mol	[1]
Appearance	Predicted: Solid	N/A
Solubility	Predicted: Soluble in polar organic solvents	N/A

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of 6-aminopyridine-2-carbaldehyde is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on methods for analogous compounds. One common approach involves the oxidation of a corresponding methylpyridine. For instance, the synthesis of amino-substituted pyridine-2-carboxaldehydes has been achieved through the oxidation of the corresponding nitropicolines with selenium dioxide, followed by reduction of the nitro group[2].

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyridine aldehydes.

Step 1: Oxidation of 6-amino-2-methylpyridine (or a protected precursor)

A solution of 6-amino-2-methylpyridine (or a suitable N-protected derivative) in a solvent such as dioxane or ethanol would be treated with an oxidizing agent like selenium dioxide (SeO₂). The reaction mixture would be refluxed for several hours.

Step 2: Work-up and Purification

After completion of the reaction (monitored by TLC), the mixture would be filtered to remove selenium residues. The filtrate would be concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-aminopyridine-2-carbaldehyde.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 6-aminopyridine-2-carbaldehyde based on typical values for the functional groups and data from structurally related compounds.

Table 2: Predicted Spectroscopic Data for 6-Aminopyridine-2-carbaldehyde

Technique	Predicted Peaks/Shifts
¹ H NMR	Aldehyde proton (CHO): ~9.8-10.0 ppm (singlet). Aromatic protons: Three signals in the aromatic region (~6.5-8.0 ppm), likely showing coupling patterns consistent with a 1,2,6-trisubstituted pyridine ring. Amino protons (NH ₂): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³ C NMR	Carbonyl carbon (C=O): ~190-195 ppm. Aromatic carbons: Six signals in the aromatic region (~110-160 ppm).
IR (Infrared) Spectroscopy	C=O stretch (aldehyde): ~1700-1720 cm ⁻¹ . N-H stretch (amine): Two bands around 3300-3500 cm ⁻¹ . C-H stretch (aromatic): ~3000-3100 cm ⁻¹ . C=C and C=N stretches (aromatic ring): ~1400-1600 cm ⁻¹ .
Mass Spectrometry (MS)	Molecular ion peak (M ⁺) at m/z = 122. Fragmentation may involve the loss of CO (m/z = 94) and subsequent fragmentation of the aminopyridine ring.

Applications in Drug Development and Biological Activity

Aminopyridine scaffolds are prevalent in many clinically approved drugs[3]. The presence of both an amino and a carbaldehyde group in 6-aminopyridine-2-carbaldehyde makes it a versatile building block for the synthesis of a wide range of derivatives, such as Schiff bases and thiosemicarbazones, which are known to possess significant biological activities.

Potential as a Precursor for Bioactive Molecules

The carbaldehyde group can readily undergo condensation reactions with various primary amines to form Schiff bases, while the amino group can be a site for further functionalization. This allows for the creation of diverse chemical libraries for screening against various therapeutic targets.

Antimicrobial and Antitumor Potential

While specific quantitative data for 6-aminopyridine-2-carbaldehyde is limited, studies on its derivatives, particularly thiosemicarbazones, have shown promising antitumor and antimicrobial activities. For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a derivative of the isomeric 3-aminopyridine-2-carbaldehyde, is a potent ribonucleotide reductase inhibitor with broad-spectrum antitumor activity[4][5].

Table 3: Biological Activity of Selected Aminopyridine Derivatives

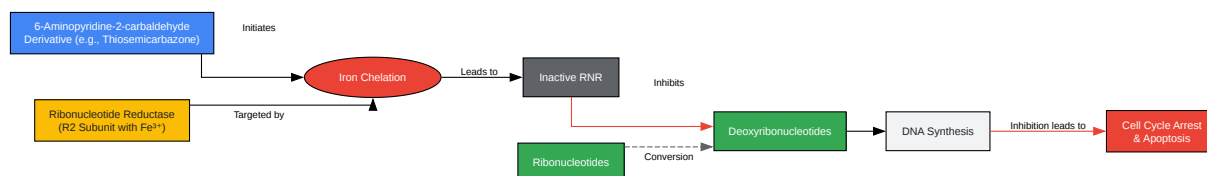
Compound	Activity	Cell Line/Organism	IC ₅₀ /MIC	Source
3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine)	Antitumor	L1210 leukemia	Not specified	[2] [6]
6-methylpyridine-2-carbaldehydethiosemicarbazone	Anticancer	HCT116 (colon), DU145 (prostate)	IC ₅₀ : 3.32 μ M (HCT116), 3.60 μ M (DU145)	[7]
Various 2-aminopyridine derivatives	Antibacterial	S. aureus, B. subtilis	MIC: 0.039 μ g/mL	[8]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the thiosemicarbazone derivatives of aminopyridine-2-carboxaldehydes is the inhibition of ribonucleotide reductase (RNR)[\[6\]](#)[\[9\]](#). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair[\[9\]](#).

Ribonucleotide Reductase Inhibition Pathway

Triapine and similar compounds are believed to act as iron chelators. They bind to the iron cofactor in the R2 subunit of RNR, disrupting its function and preventing the generation of the tyrosyl radical necessary for the enzyme's catalytic activity. This leads to the depletion of the deoxyribonucleotide pool, inhibiting DNA synthesis and ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells[\[9\]](#)[\[10\]](#)[\[11\]](#).

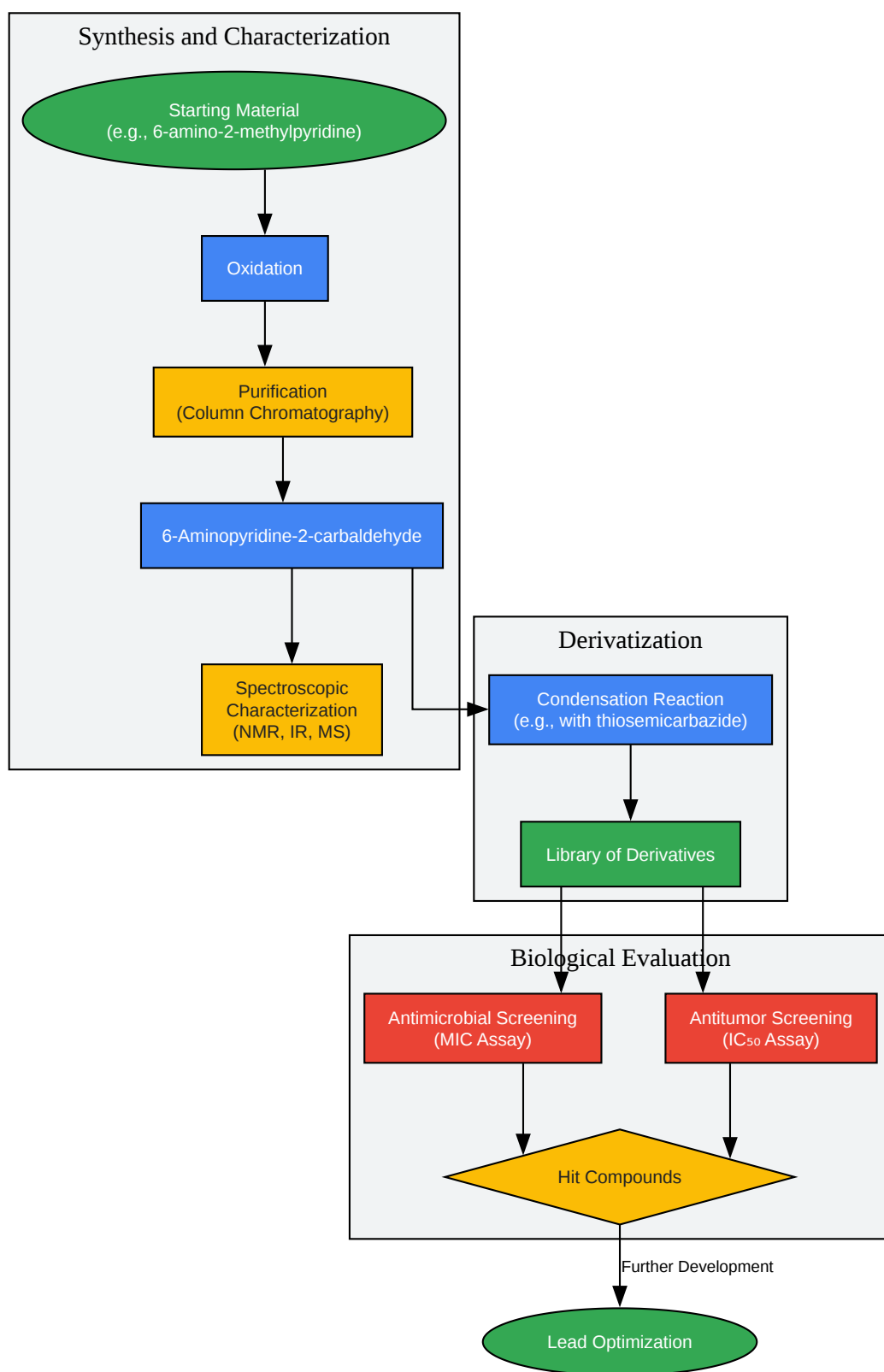


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Caption: Proposed mechanism of action for thiosemicarbazone derivatives of 6-aminopyridine-2-carbaldehyde.

Experimental and Logical Workflows

The development of new therapeutic agents based on the 6-aminopyridine-2-carbaldehyde scaffold would typically follow a structured workflow encompassing synthesis, characterization, and biological evaluation.



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Caption: A logical workflow for the synthesis and biological evaluation of 6-aminopyridine-2-carbaldehyde derivatives.

Conclusion

6-Aminopyridine-2-carbaldehyde represents a valuable scaffold for the development of novel therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of derivatives with potential applications in oncology and infectious diseases. While further research is needed to fully elucidate the biological activity and therapeutic potential of 6-aminopyridine-2-carbaldehyde and its direct derivatives, the existing data on related compounds strongly suggest that this is a promising area for future investigation in drug discovery and development.

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